Dansyllysine
Overview
Description
These compounds contain a naphthalene moiety that carries a sulfonic acid group at the 1-position . Dansyllysine is a fluorescent derivative of the amino acid lysine, and it is commonly used in biochemical research for labeling and detecting proteins and peptides.
Scientific Research Applications
Dansyllysine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Protein and Peptide Labeling: This compound is used to label proteins and peptides, allowing for their detection and quantification in various assays.
Amino Acid Analysis: It is used in the analysis of amino acids in biological samples through techniques such as liquid chromatography-mass spectrometry (LC-MS).
Membrane Studies: This compound derivatives are used to study the properties of lipid membranes and ion channels.
Biological Imaging: The fluorescent properties of this compound make it useful for imaging biological samples under a fluorescence microscope.
Mechanism of Action
Target of Action
Dansyllysine is a small molecule that primarily targets the Ig alpha-2 chain C region in humans . The Ig alpha-2 chain C region is a part of the immune system and plays a crucial role in the body’s defense mechanism.
Action Environment
This compound has been noted to have significantly higher solubility in synthetic phosphatidylcholine (PC) membranes . This suggests that the compound’s action, efficacy, and stability may be influenced by the lipid composition of the environment in which it is present.
Biochemical Analysis
Biochemical Properties
Dansyllysine interacts with various biomolecules in the body. For instance, it has been found to interact with the Ig alpha-2 chain C region in humans
Cellular Effects
It is known that this compound is a fluorescent compound that has significantly higher solubility in synthetic phosphatidylcholine (PC) membranes
Molecular Mechanism
It is known to interact with the Ig alpha-2 chain C region in humans
Preparation Methods
Dansyllysine is typically synthesized through the reaction of lysine with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). The reaction involves the nucleophilic attack of the amino group of lysine on the sulfonyl chloride group of dansyl chloride, resulting in the formation of this compound . The reaction is usually carried out in an organic solvent such as acetone, and the product is purified by chromatography.
Chemical Reactions Analysis
Dansyllysine undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The naphthalene moiety can undergo oxidation and reduction reactions, altering the fluorescence properties of the compound.
Hydrolysis: The amide bond between the dansyl group and lysine can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dansyllysine is unique among fluorescent labeling compounds due to its specific structure and properties. Similar compounds include:
Dansylglycine: Another dansyl derivative used for labeling glycine residues.
Dansylphenylalanine: Used for labeling phenylalanine residues.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent labeling compound with different spectral properties compared to dansyl derivatives.
This compound is preferred in certain applications due to its specific fluorescence characteristics and compatibility with various biochemical assays.
Properties
IUPAC Name |
(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPRNSWQIAHPMS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149142 | |
Record name | Dansyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101-84-4 | |
Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansyllysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dansyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .EPSILON.-DANSYLLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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